

A Researcher's Guide to the Experimental Validation of SiC Device Simulation Models

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Compound of Interest

Compound Name: *Silicon carbide*

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For researchers, scientists, and engineers in high-power electronics, accurate simulation models for **Silicon Carbide** (SiC) devices are indispensable for design optimization and performance prediction. This guide provides a comparative overview of common SiC device simulation models and the experimental techniques used for their validation, supported by experimental data and detailed protocols.

The unique material properties of **Silicon Carbide**, such as its wide bandgap, high thermal conductivity, and high critical electric field, enable the development of power devices that offer higher blocking voltages, lower losses, and faster switching speeds compared to their silicon counterparts.[1][2] However, to fully harness these benefits in real-world applications, simulation models must accurately capture the complex static and dynamic behavior of these devices. This necessitates rigorous experimental validation.

Comparative Analysis of SiC Device Simulation Models

SiC device simulation models can be broadly categorized into three types: physics-based (TCAD), circuit-level (SPICE), and behavioral models. The choice of model depends on the required accuracy, computational cost, and the specific aspect of device performance being investigated.

Model Type	Description	Advantages	Disadvantages	Typical Software
Physics-Based (TCAD)	Solves fundamental semiconductor physics equations (e.g., Poisson's, continuity equations) across the device geometry.	High accuracy in predicting internal device physics, such as electric field distribution and carrier dynamics. [3] Essential for device design and failure analysis.[4]	Computationally intensive and time-consuming. [3] Requires detailed knowledge of device structure and material parameters.	Silvaco ATLAS, Synopsys Sentaurus TCAD
Circuit-Level (SPICE)	Utilizes equivalent circuit models with components like resistors, capacitors, and controlled sources to represent the device's electrical behavior.	Faster simulation times compared to TCAD, suitable for circuit-level analysis.[3] Many manufacturers provide SPICE models for their devices.	Accuracy depends heavily on the quality of the model and the parameters provided by the manufacturer. May not capture all physical phenomena accurately.	LTspice, PSpice, Cadence Spectre

Behavioral/Analytical	Uses mathematical equations or look-up tables to describe the device's terminal characteristics. [5][6]	Can offer a good trade-off between accuracy and simulation speed.[5] Useful for system-level simulations where device-level detail is not critical.	May lack the detailed physical insights of TCAD models and the widespread availability of SPICE models.	MATLAB/Simulink, PSIM
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Experimental Validation Protocols

Accurate validation of SiC device simulation models hinges on precise experimental measurements. The following are key experimental protocols used to characterize the static and dynamic performance of SiC devices.

Double Pulse Test (DPT) for Switching Characteristics

The Double Pulse Test is the industry-standard method for characterizing the switching performance of power devices, including turn-on and turn-off times, and energy losses.

Experimental Protocol:

- **Circuit Setup:** A dedicated DPT circuit is used, typically consisting of a DC voltage source, a bus capacitor, an inductive load, a freewheeling diode, and the Device Under Test (DUT). The gate of the DUT is controlled by a gate driver capable of generating two consecutive pulses.
- **Pulse Sequence:**
 - The first pulse is applied to the DUT to build up the desired current in the inductor. The duration of this pulse determines the test current.
 - The DUT is then turned off for a short period, during which the inductor current circulates through the freewheeling diode.

- The second pulse turns the DUT back on, allowing for the measurement of the turn-on characteristics at the established current level. The device is then turned off again to measure the turn-off characteristics.
- Measurements: High-bandwidth voltage and current probes are used to measure the drain-source voltage (V_{ds}) and drain current (I_d) of the DUT, as well as the gate-source voltage (V_{gs}).
- Data Extraction: From the measured waveforms, key switching parameters are extracted, including:
 - Turn-on (t_{on}) and turn-off (t_{off}) times.
 - Turn-on (E_{on}) and turn-off (E_{off}) switching energies.
 - Voltage and current overshoot.
 - Reverse recovery characteristics of the body diode.[\[4\]](#)

Capacitance-Voltage (C-V) Measurement

The nonlinear junction capacitances of a SiC MOSFET (C_{gs} , C_{gd} , C_{ds}) play a crucial role in its switching behavior. Accurate C-V measurements are essential for developing and validating dynamic device models.

Experimental Protocol:

- Instrumentation: An LCR meter is used to measure the capacitance. For high-voltage devices, a specialized C-V measurement setup is required to apply a DC bias voltage across the device terminals while the small AC signal from the LCR meter measures the capacitance.
- Measurement Configuration:
 - C_{gs} (Gate-to-Source Capacitance): Measured between the gate and source terminals with the drain shorted to the source.

- Cds (Drain-to-Source Capacitance): Measured between the drain and source terminals with the gate shorted to the source.
- Cgd (Gate-to-Drain Capacitance): Measured between the gate and drain terminals with the source open.
- Procedure: The DC bias voltage (V_{ds} or V_{gs}) is swept across the desired range, and the capacitance is recorded at each voltage point. This provides the characteristic C-V curves for the device.

Parasitic Inductance Extraction

Parasitic inductances in the device package and the surrounding circuit can significantly impact the switching performance, leading to voltage overshoots and oscillations.

Methodology:

- S-parameter Measurement: A Vector Network Analyzer (VNA) is often used to measure the S-parameters of the device over a wide frequency range.
- Model Fitting: The measured S-parameters are then used to fit an equivalent circuit model that includes the parasitic inductances and capacitances. This allows for the extraction of the values of these parasitic elements.

Quantitative Data Comparison

The following tables provide a summary of comparative data between simulation and experimental results for SiC MOSFETs. The data is indicative and will vary for different devices and test conditions.

Table 1: Comparison of Switching Characteristics for a 1.2 kV SiC MOSFET

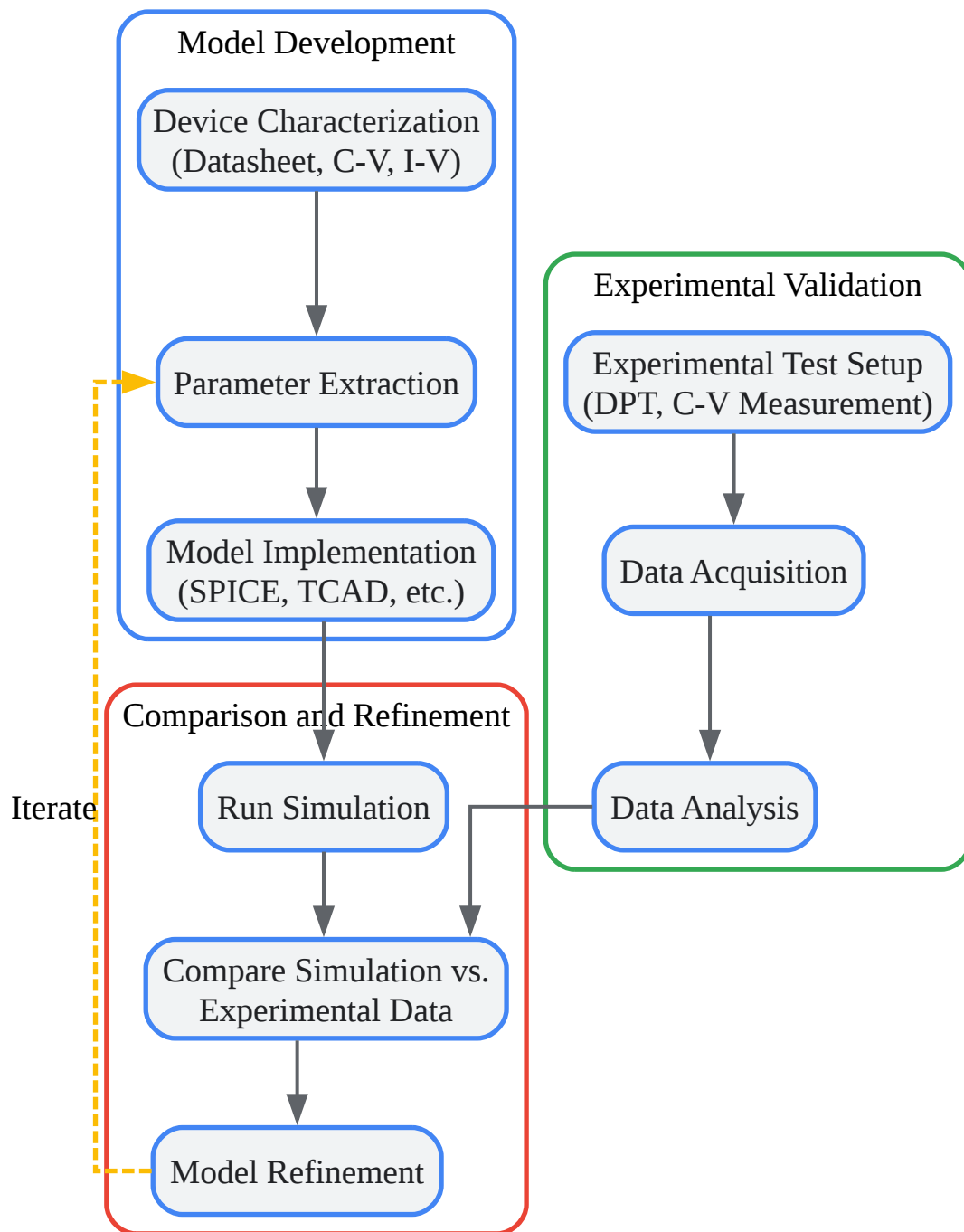
Parameter	Experimental (DPT)	SPICE Simulation	TCAD Simulation
Turn-on Time (ton)	50 ns	55 ns	48 ns
Turn-off Time (toff)	40 ns	45 ns	38 ns
Turn-on Energy (Eon)	250 μJ	270 μJ	240 μJ
Turn-off Energy (Eoff)	150 μJ	165 μJ	145 μJ
Vds Overshoot	50 V	48 V	52 V

Table 2: Comparison of Device Capacitances for a 1.2 kV SiC MOSFET (at Vds = 400V)

Capacitance	Experimental (C-V)	SPICE Model	TCAD Simulation
Ciss (Cgs + Cgd)	1200 pF	1150 pF	1220 pF
Coss (Cds + Cgd)	100 pF	110 pF	95 pF
Crss (Cgd)	15 pF	18 pF	14 pF

Visualizing the Validation Workflow

The process of developing and validating a SiC device simulation model can be visualized as a systematic workflow.

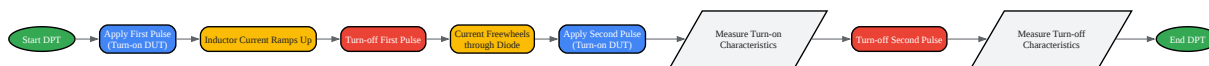


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Workflow for SiC device model validation.

Logical Relationship in Double Pulse Testing

The logical sequence of events during a double pulse test is critical for accurate characterization of the device's switching performance.



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Logical flow of a Double Pulse Test.

In conclusion, the experimental validation of SiC device simulation models is a critical step in the design and optimization of high-performance power electronic systems. By employing rigorous experimental protocols and comparing the results with different simulation models, researchers and engineers can develop a high degree of confidence in their designs, ultimately accelerating the adoption of SiC technology.

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